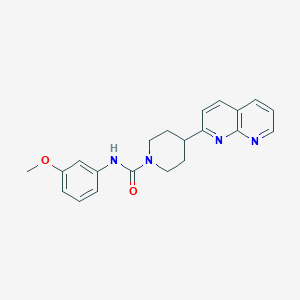

N-(3-methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide

Description

N-(3-methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide is a piperidine-carboxamide derivative featuring a 1,8-naphthyridine core and a 3-methoxyphenyl substituent.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-27-18-6-2-5-17(14-18)23-21(26)25-12-9-15(10-13-25)19-8-7-16-4-3-11-22-20(16)24-19/h2-8,11,14-15H,9-10,12-13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIUXLAAZIVYLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Naphthyridine Moiety: The 1,8-naphthyridine group can be introduced via a nucleophilic substitution reaction.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and appropriate catalysts for nucleophilic or electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Cannabinoid Receptor Ligands

Research has highlighted the effectiveness of naphthyridine derivatives as selective ligands for cannabinoid receptors, particularly CB2 receptors. The introduction of specific substituents at the 6-position of the naphthyridine scaffold can switch the functional activity from agonist to antagonist, which is crucial for therapeutic applications targeting pain and inflammation .

Anticancer Activity

Studies have indicated that compounds similar to N-(3-methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide exhibit anticancer properties. The mechanism involves inducing apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation. This makes it a candidate for further research in cancer therapeutics .

Neuropharmacology

The compound's structure suggests potential neuropharmacological effects. By interacting with neurotransmitter systems, it may influence conditions such as anxiety and depression. Preliminary studies on related compounds indicate that naphthyridine derivatives can affect serotonin and dopamine pathways, warranting further investigation into their psychotropic effects .

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate CB2 receptor affinity | Identified structure-activity relationships; compounds showed high selectivity for CB2 receptors |

| Study 2 | Investigate anticancer properties | Demonstrated apoptosis induction in various cancer cell lines |

| Study 3 | Neuropharmacological assessment | Indicated modulation of neurotransmitter systems affecting mood disorders |

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the pharmacological properties of this compound:

- Substituent Variations : Alterations at the methoxy or naphthyridine positions can significantly impact receptor binding affinity and selectivity.

- Functional Groups : The presence of electron-donating or withdrawing groups can enhance or diminish biological activity.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Core Structural Features

The compound shares a 1,8-naphthyridine scaffold with several derivatives reported in the literature. Key structural variations among analogues include:

- Substituents on the aromatic ring : The 3-methoxyphenyl group distinguishes it from chlorophenyl (e.g., compound 5a3 in ) or fluorophenyl derivatives (e.g., compound 2 in ).

- Piperidine-carboxamide linkage : This moiety is conserved in other GPCR-targeting compounds, such as PF3845 () and BIBN4096BS (), though their substituents differ significantly.

Physical and Spectral Properties

Comparative data from , and 8 highlight trends in physical properties:

- Key Observations :

- The absence of a methoxy group in 5a3 () correlates with higher melting points (>300°C), likely due to stronger intermolecular interactions from chloro substituents.

- Thiazole- or trifluoromethylphenyl-substituted derivatives (e.g., 31 and 33 in –6) exhibit distinct NMR shifts, reflecting electronic effects of heterocyclic groups .

Discussion: Key Differentiators and Implications

- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxyphenyl group in the target compound may enhance solubility compared to chloro- or fluoro-substituted analogues, which could influence bioavailability .

- Piperidine Linker Flexibility : The piperidine-carboxamide structure allows for conformational adaptability, critical for binding to diverse targets like GPCRs or ion channels .

- Synthetic Scalability : Ultrasonic methods () offer efficient routes for derivatives, though the target compound’s synthesis may require optimization for methoxy group stability .

Biological Activity

N-(3-Methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C29H28F3N5O2

- Molecular Weight : 535.56 g/mol

- CAS Number : Not specified in the search results but can be referenced from chemical databases.

The compound exhibits its biological activity primarily through interactions with various biological targets, including enzymes and receptors. Notably, it has been studied for its potential as a poly(ADP-ribose) polymerase (PARP) inhibitor , which is crucial in cancer therapy due to its role in DNA repair mechanisms.

Inhibition of PARP Activity

Research has indicated that compounds similar to this compound can significantly inhibit PARP activity. For instance, related derivatives have shown IC50 values ranging from 0.079 μM to 0.718 μM against PARP-1, indicating strong potency in disrupting DNA repair pathways in cancer cells .

Anticancer Potential

Several studies have highlighted the anticancer properties of this compound class. In particular, derivatives have demonstrated selective cytotoxicity towards BRCA2-deficient cancer cell lines, suggesting their potential use in targeted cancer therapies. The structural modifications, such as the introduction of heterocycles at specific positions, have been shown to enhance the inhibitory effects on PARP-1 .

Neuropharmacological Effects

The compound's structure suggests possible interactions with neurotransmitter systems. Preliminary studies indicate that it may influence dopamine and opioid receptors, which could have implications for treating neurodegenerative diseases or mood disorders .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.